molecular formula C22H23N3O6 B10985094 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide

Cat. No.: B10985094
M. Wt: 425.4 g/mol
InChI Key: INSQRGXVHOWCFX-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-3-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE is a complex organic compound that features a benzodioxin ring, a methoxyphenyl group, and an imidazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-3-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the Methoxyphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Formation of the Imidazolidinyl Moiety: This can be synthesized through the reaction of an appropriate amine with a carbonyl compound, followed by cyclization.

    Final Coupling: The final step involves coupling the benzodioxin and imidazolidinyl intermediates through amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions might target the imidazolidinyl moiety, converting it to a more reduced form.

    Substitution: The benzodioxin ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the benzodioxin ring.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzodioxin structures are often studied as catalysts in organic reactions.

    Materials Science: These compounds can be used in the development of new materials with unique electronic properties.

Biology

    Drug Development: The imidazolidinyl moiety is a common feature in many pharmaceutical compounds, making this compound a potential candidate for drug development.

    Biological Probes: The compound can be used as a probe to study various biological processes.

Medicine

    Diagnostics: Use in diagnostic assays due to its specific binding properties.

Industry

    Polymer Science: Use in the synthesis of polymers with specific properties.

    Electronics: Application in the development of organic electronic devices.

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-3-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxin ring could interact with hydrophobic pockets, while the imidazolidinyl moiety might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-3-[1-(4-HYDROXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-3-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-PYRROLIDINYL]PROPANAMIDE: Similar structure but with a pyrrolidinyl moiety instead of an imidazolidinyl moiety.

Uniqueness

The unique combination of the benzodioxin ring, methoxyphenyl group, and imidazolidinyl moiety gives this compound distinct chemical and biological properties, making it a valuable subject of study in various fields.

Properties

Molecular Formula

C22H23N3O6

Molecular Weight

425.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide

InChI

InChI=1S/C22H23N3O6/c1-29-15-8-6-14(7-9-15)25-21(27)17(24-22(25)28)10-11-20(26)23-12-16-13-30-18-4-2-3-5-19(18)31-16/h2-9,16-17H,10-13H2,1H3,(H,23,26)(H,24,28)

InChI Key

INSQRGXVHOWCFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)NCC3COC4=CC=CC=C4O3

Origin of Product

United States

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